Lithium selenite
Description
Structure
2D Structure
Properties
IUPAC Name |
dilithium;selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVMOIXTOKYXAN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Se](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2SeO3, Li2O3Se | |
| Record name | lithium selenite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935326 | |
| Record name | Dilithium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15593-51-8 | |
| Record name | Lithium selenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015593518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenious acid, lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium selenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LITHIUM SELENITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O99IS5QG1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Crystallographic Analysis of Lithium Selenite Compounds
Molecular and Chemical Formula
The chemical formula for lithium selenite (B80905) is Li₂SeO₃. It is also referred to as dilithium (B8592608) selenite or selenious acid, dilithium salt. nih.gov
Physical Properties
Lithium selenite is described as a white crystalline solid. researchgate.net It is known to exist in a monohydrate form (Li₂SeO₃·H₂O) and appears as acicular, or needle-like, crystals. The compound is hygroscopic, meaning it readily absorbs moisture from the air. A notable characteristic of its aqueous solution is its retrograde solubility; it is more soluble in cold water than in hot water.
Interactive Data Table: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | White crystalline solid | researchgate.net |
| Crystal Form (Monohydrate) | Acicular crystals | |
| Hygroscopicity | Hygroscopic | |
| Water Solubility | More soluble in cold water than in hot |
Chemical Properties
As a salt of a strong base (lithium hydroxide) and a weak acid (selenious acid), aqueous solutions of this compound are expected to be slightly alkaline due to the hydrolysis of the selenite ion. It can be oxidized to lithium selenate (B1209512) (Li₂SeO₄).
Synthesis and Characterization
The synthesis of this compound has been documented since the 19th century, with characterization techniques evolving over time.
Advanced Spectroscopic Characterization and Interpretation of Lithium Selenite Systems
Synthesis Methodologies
The classical synthesis of lithium selenite (B80905) involves the reaction of selenious acid (H₂SeO₃) with lithium hydroxide (B78521) (LiOH). A historical method describes the preparation from a solution of selenious acid in lithium hydroxide at 60°C. While this provides a foundational method, modern synthesis might employ techniques like hydrothermal synthesis to achieve greater control over crystal size and morphology, a common approach for producing other inorganic materials.
Characterization Techniques
The characterization of lithium selenite would typically involve a suite of analytical methods to determine its structure and purity. X-ray diffraction (XRD) is the primary technique for elucidating crystal structure, including lattice parameters and space group. However, detailed, publicly available XRD data for pure this compound is scarce. Spectroscopic methods such as Infrared (IR) and Raman spectroscopy would be used to confirm the presence of the selenite anion and to probe the bonding environment within the crystal lattice. Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining its thermal stability and observing decomposition pathways.
Applications in Materials Science
While specific, large-scale applications for pure this compound are not widely documented, the properties of selenite-containing compounds suggest potential areas of exploration in materials science.
Precursor for Other Materials
This compound can serve as a precursor for the synthesis of other selenium-containing materials. For instance, it can be roasted in air to produce lithium selenate (B1209512) (Li₂SeO₄).
Potential in Non-linear Optics
A significant driver for research into selenite-containing compounds is their potential to crystallize in non-centrosymmetric space groups. This structural feature is a prerequisite for second-harmonic generation (SHG), a non-linear optical phenomenon with applications in laser technology. The lone pair of electrons on the selenium atom in the selenite ion can induce structural distortions that lead to the necessary lack of inversion symmetry.
Research in Ion-Conducting Materials
Given the high mobility of lithium ions, there is ongoing research into various lithium-containing compounds for their potential as solid-state electrolytes in lithium-ion batteries. While the primary focus has been on oxides and sulfides, the investigation of other lithium salts, including selenites, could be a potential, albeit less explored, avenue of research.
Computational and Theoretical Chemistry Approaches in Lithium Selenite Research
Theoretical Modeling of Reaction Mechanisms
Computational modeling is instrumental in mapping out the complex reaction pathways that occur in electrochemical systems. For lithium-selenium based technologies, understanding the step-by-step processes of lithiation and the behavior of intermediate species is key to improving performance.
The reaction between lithium and selenium-based materials is fundamental to the operation of Li-Se batteries. Theoretical modeling using DFT can elucidate the sequence of chemical transformations that occur during charge and discharge cycles. While direct studies on lithium selenite (B80905) are limited, research on the lithiation of elemental selenium provides a clear example of this capability. It has been shown that the lithiation of selenium proceeds through a one-step reaction, transforming crystalline Se directly into lithium selenide (B1212193) (Li₂Se). In contrast, the sodiation of selenium is a more complex, three-step process involving an amorphous Na₀.₅Se phase and a polycrystalline Na₂Se₂ intermediate before forming the final Na₂Se product. DFT calculations have been used to support these observations and to explain why sodiation kinetics can be significantly faster than lithiation. rsc.org
A major challenge in Li-Se batteries is the "shuttle effect," where soluble lithium polyselenides (Li₂Seₙ, where n > 1) form and dissolve into the electrolyte, leading to capacity loss. DFT calculations are essential for designing strategies to mitigate this issue. Researchers use DFT to study the interaction between polyselenides and various "host" materials designed to trap them at the cathode. researchgate.net
By calculating the binding energy between different Li₂Seₙ species and a host material's surface, scientists can predict the host's effectiveness at anchoring the polyselenides. rsc.org For instance, DFT studies have shown that functionalized MXenes (a class of 2D materials) like Ti₃C₂O₂ can form strong Li-O bonds with polyselenides, effectively immobilizing them. researchgate.netrsc.orgresearchgate.net These calculations can guide the selection and design of new cathode materials with optimized anchoring effects. researchgate.net
Table 3: Calculated Binding Energies (E_b) of Lithium Polyselenides on Different Host Materials Stronger binding (more negative E_b) indicates a better anchoring effect. Values are illustrative of typical DFT results.
| Polyselenide Species | Host Material | Binding Energy (eV) |
|---|---|---|
| Li₂Se₄ | Graphene | -1.5 to -2.0 |
| Li₂Se₄ | Ti₃C₂O₂ (MXene) | -3.0 to -4.0 |
| Li₂Se₆ | Graphene | -1.8 to -2.5 |
| Li₂Se₆ | Ti₃C₂O₂ (MXene) | -3.5 to -4.5 |
Source: Based on findings from DFT studies on polyselenide anchoring. researchgate.netrsc.orgresearchgate.net
Quantum Chemical Calculations for Interatomic Interactions in Selenites
Quantum chemical calculations provide deep insights into the nature of chemical bonds and non-covalent interactions within a material. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these interactions. nih.govmdpi.com
Analysis of Electron Density Distribution and Bond Critical Points
A powerful theoretical framework for analyzing chemical bonding is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. wikipedia.org This approach is founded on the topological analysis of the electron density (ρ(r)), a quantum observable that can be determined both from theoretical calculations and high-resolution X-ray diffraction experiments. wikipedia.orgamercrystalassn.org
Within QTAIM, the gradient of the electron density is used to partition a molecule or crystal into discrete atomic basins, providing a quantum-mechanical definition of an atom within a chemical system. wikipedia.orgwiley-vch.de The topology of the electron density reveals critical points where the gradient is zero. Of particular chemical significance are the bond critical points (BCPs), which are saddle points in the electron density that exist between two chemically bonded atoms. wiley-vch.deresearchgate.net The properties of the electron density at these BCPs provide quantitative insights into the nature and strength of the chemical bonds.
Key QTAIM descriptors at a bond critical point include:
The electron density (ρ(r_bcp)) : The magnitude of ρ at the BCP correlates with the bond order; higher values suggest a stronger, more covalent interaction. researchgate.net
The Laplacian of the electron density (∇²ρ(r_bcp)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a concentration of electron density, characteristic of shared-shell (covalent) interactions. researchgate.net A positive value (∇²ρ > 0) indicates a depletion of electron density, typical of closed-shell (ionic, van der Waals, or hydrogen bond) interactions. researchgate.netgla.ac.uk
The kinetic (G(r_bcp)) and potential (V(r_bcp)) energy densities : These values provide further insight into the degree of covalency. The ratio |V(r_bcp)|/G(r_bcp) is greater than 2 for covalent bonds and less than 1 for closed-shell interactions.
For lithium selenite, a QTAIM analysis would characterize the Li-O and Se-O bonds within the selenite anion (SeO₃²⁻). While specific experimental or theoretical QTAIM data for Li₂SeO₃ is not prominently available in the literature, a hypothetical analysis based on known principles would likely reveal the following, as illustrated in the table below.
Table 1: Hypothetical QTAIM Parameters for Bonds in this compound (Li₂SeO₃)
This table illustrates the expected values for QTAIM descriptors for the different chemical bonds in this compound. The parameters provide a quantitative measure of the bonding character, distinguishing between ionic and covalent interactions.
| Bond | Electron Density (ρ(r_bcp)) [e Å⁻³] | Laplacian (∇²ρ(r_bcp)) [e Å⁻⁵] | Bond Character |
|---|---|---|---|
| Li–O | ~0.10 | Positive | Predominantly Ionic |
| Se–O | >1.50 | Negative | Polar Covalent |
The Li-O interaction would be expected to show a low electron density and a positive Laplacian, characteristic of a closed-shell, ionic bond. In contrast, the Se-O bond would exhibit higher electron density at the BCP and a negative Laplacian, indicating significant charge sharing and a polar covalent character.
Integration of Computational Chemistry with Experimental Verification
The synergy between computational modeling and experimental validation is a cornerstone of modern materials research. researchgate.net Theoretical calculations, primarily using Density Functional Theory (DFT), can predict a range of properties for materials like this compound before they are synthesized or to interpret complex experimental observations. nih.gov
The typical workflow involves:
Computational Prediction : A structural model of this compound is created. DFT calculations are then performed to predict fundamental properties such as the equilibrium crystal structure, lattice parameters, electronic band structure, density of states, and thermodynamic stability. researchgate.net For applications in energy storage, key properties like the theoretical voltage profile upon lithium intercalation/deintercalation can also be computed. researchgate.net
Experimental Synthesis and Characterization : The material is synthesized, often via solid-state reaction or hydrothermal methods. Its actual crystal structure is determined using techniques like X-ray Diffraction (XRD) or neutron diffraction. Other properties, such as thermal stability, can be measured by thermogravimetric analysis (TGA), and electrochemical properties are tested in battery cell configurations.
Comparative Analysis and Refinement : The experimental results are used to validate and refine the computational model. nih.gov For instance, calculated lattice parameters are compared with XRD data. Discrepancies can point to the need for more advanced computational methods (e.g., using different DFT functionals or including Hubbard-U corrections for transition metals) or can reveal complex phenomena in the real material, such as defects or phase impurities. nih.gov This iterative process of prediction and verification leads to a robust understanding of the material's structure-property relationships.
Materials Genome and Machine Learning Approaches in Selenite System Design
Machine learning (ML) has emerged as a powerful tool within the MGI framework to navigate the vast chemical space of possible materials. jmst.orgmit.edu Instead of relying solely on direct, and often costly, DFT calculations for every new candidate compound, ML models can be trained on existing databases to predict material properties with high speed and reasonable accuracy.
In the context of designing new selenite-based systems, the process would involve:
Data Curation : A dataset would be assembled from materials databases, containing various known selenite compounds and other related oxides and chalcogenides. The input for the ML model would be features derived from the chemical composition and structure, known as descriptors.
Model Training : An ML model (e.g., a neural network or gradient boosting regressor) is trained on this dataset to learn the complex relationship between the descriptors and a target property, such as thermodynamic stability (formation energy), bandgap, or ionic conductivity. materialsvirtuallab.org
High-Throughput Screening : The trained model can then be used to rapidly predict the target property for thousands of new, hypothetical selenite compositions. This allows for an efficient down-selection of promising candidates for further investigation.
Experimental Validation : The most promising candidates identified by the ML screening are then synthesized and characterized in the lab to verify the predictions. youtube.com This feedback loop helps to improve the next generation of ML models.
This data-driven approach dramatically accelerates the materials design cycle, enabling researchers to explore a wider range of chemical possibilities and focus experimental efforts on the most promising candidates for a given application. mit.eduyoutube.com
Mechanisms of Lithium and Selenite Interaction at the Cellular Level (in vitro)
In vitro studies offer a controlled environment to dissect the specific biochemical interactions between lithium and selenite at a cellular level. Research highlights a significant interplay, particularly in the context of oxidative stress and antioxidant enzyme modulation.
The interaction between lithium and selenite has been shown to significantly modulate key antioxidant enzymes. In a study using Vero cells (a lineage of normal kidney epithelial cells), treatment with lithium carbonate alone led to a decrease in the activity of both Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD). However, the co-treatment with sodium selenite demonstrated a distinct protective effect, counteracting the lithium-induced reduction in enzyme activity nih.govmmsl.cz.
Specifically, in Vero cells, lithium treatment resulted in a notable decrease in GPx activity. The addition of selenite alongside lithium helped to restore this activity, suggesting a protective role for selenium against lithium-induced oxidative stress nih.govmmsl.cz. A similar, though less pronounced, trend was observed for SOD activity. In contrast, in FaDu cancer cells, the effects were different, indicating that the modulatory actions of lithium and selenite are cell-type dependent nih.gov.
Table 1: Effect of Lithium and Selenite on Antioxidant Enzyme Activity in Vero Cells (in vitro)
| Treatment Group | Glutathione Peroxidase (GPx) Activity Change | Superoxide Dismutase (SOD) Activity Change |
|---|---|---|
| Lithium (Li) | Decreased | Decreased |
| Lithium + Selenite (Li+Se) | Activity restored towards control levels | Activity restored towards control levels |
This table summarizes the general findings from in vitro studies on Vero cells, indicating lithium's pro-oxidant effect and selenite's protective counter-effect on key antioxidant enzymes.
The total antioxidant status (TAS) and the concentration of reduced glutathione (GSH), a critical non-enzymatic antioxidant, are also key indicators of cellular oxidative balance. In vitro experiments on Vero cells revealed that lithium treatment decreased both the TAS value and the GSH concentration nih.govmmsl.cz.
The co-administration of sodium selenite with lithium was found to reverse these effects, effectively restoring both TAS and GSH levels towards those of untreated control cells nih.govmmsl.cz. This finding reinforces the concept of selenite acting as a protective agent against lithium-induced oxidative deficits. Interestingly, in FaDu cells, the protective effect of selenite in the presence of lithium was primarily observed in the restoration of GSH concentration, again highlighting the cell-specific nature of these interactions nih.govmmsl.cz.
Table 2: Impact of Lithium and Selenite on Antioxidant Status in Vero and FaDu Cells (in vitro)
| Cell Line | Treatment | Total Antioxidant Status (TAS) | Reduced Glutathione (GSH) Concentration |
|---|---|---|---|
| Vero (Normal) | Lithium (Li) | Decreased | Decreased |
| Lithium + Selenite (Li+Se) | Increased (Protective Effect) | Increased (Protective Effect) | |
| FaDu (Cancer) | Lithium (Li) | Variable/No significant change | Decreased |
| Lithium + Selenite (Li+Se) | Variable/No significant change | Increased (Protective Effect) |
This table illustrates the differential effects of lithium and the protective role of selenite on total antioxidant status and glutathione levels in two distinct cell lines.
Lithium is a well-established inhibitor of the enzyme inositol monophosphatase (IMPase), a key component of the phosphatidylinositol signaling pathway nih.govnih.govnih.gov. This inhibition leads to a depletion of free inositol and a subsequent reduction in myo-inositol-1,4,5-triphosphate (IP3) levels nih.govnih.gov. The decrease in IP3 signaling can affect a multitude of downstream processes, including calcium release and the activation of various kinases jpccr.eu. By disrupting this pathway, lithium can modulate neurotransmission and cellular resilience nih.gov.
Selenite, on the other hand, has been shown to influence other critical signaling pathways. Studies have demonstrated that sodium selenite can inhibit the AKT/mTOR pathway, an effect mediated by the generation of intracellular reactive oxygen species (ROS) jpccr.eu. This pathway is crucial for regulating cell growth, proliferation, and survival. Furthermore, selenite has been identified as an inhibitor of the Delta–Notch signaling pathway in both cell cultures and mouse models, leading to decreased transcription of key pathway components like Notch1 and Hes1 mdpi.com. The interaction of lithium's effects on the inositol pathway and selenite's influence on pathways like AKT/mTOR and Notch represents a complex area of bioinorganic chemistry, where the combined impact could lead to synergistic or antagonistic effects on cell fate and function.
Molecular Mechanisms of Selenite in Modulating Biological Processes in Non-Human Models
Non-human models, such as the nematode Caenorhabditis elegans and various rodent species, provide invaluable platforms for investigating the systemic and organism-level effects of selenite.
The nematode Caenorhabditis elegans is a powerful model for studying the molecular mechanisms of aging, neurodegeneration, and oxidative stress. Studies using this model have shown that sodium selenite can confer significant protection against oxidative stress and neurotoxicity. Pretreatment with low concentrations of selenite was found to ameliorate locomotion declines and protect sensory neurons from lead-induced toxicity by lowering intracellular ROS levels mmsl.cz.
The protective effects of selenite in C. elegans are mediated through specific genetic pathways. Research has demonstrated that selenite's ability to increase survival under oxidative and thermal stress depends on the forkhead transcription factor DAF-16 (an ortholog of the human FOXO proteins) and the selenoprotein TRXR-1 (thioredoxin reductase) ekb.egindexcopernicus.comnih.gov. Selenite treatment was shown to promote the nuclear translocation of DAF-16, leading to the upregulation of its downstream target genes, such as those encoding for superoxide dismutase (sod-3) and heat shock proteins (hsp-16.2), which are crucial for stress resistance nih.gov. The absence of these protective effects in daf-16 or trxr-1 mutant worms confirms the central role of this signaling axis in mediating selenite's antioxidant and neuroprotective functions nih.gov.
Rodent models have been instrumental in understanding the systemic effects of selenite administration. High doses of sodium selenite are known to be toxic, causing histopathological changes such as inflammation, degeneration, and necrosis in the liver, kidney, heart, and spleen of rats mmsl.cz. These toxic effects are often associated with severe oxidative damage, evidenced by decreased antioxidant enzyme activities and increased lipid peroxidation in these organs nih.gov.
Beyond direct toxicity, selenite administration significantly impacts the homeostasis of other essential microelements. In rats, toxic levels of selenite in drinking water led to reduced tissue iron concentrations and a marked increase in copper accumulation in the heart, liver, and kidney nih.gov. This demonstrates a significant interaction between selenium and copper metabolism under conditions of high selenium exposure nih.gov. Another study investigating the combined administration of lithium and sodium selenite in rats found that while lithium treatment tended to decrease tissue calcium levels, co-administration with selenite reversed this effect, suggesting a beneficial role for selenium in maintaining calcium homeostasis during lithium exposure nih.gov. However, the same study noted that lithium and/or selenite administration did not significantly affect the liver homeostasis of zinc, iron, or manganese, with the exception of a decrease in copper in the selenite-only treated group jpccr.eujpccr.eu. These findings underscore the complex, dose-dependent, and element-specific effects of selenite on systemic function and mineral balance in mammals.
Future Research Directions and Emerging Paradigms in Lithium Selenite Science
Synergistic Integration of Theoretical and Experimental Methodologies for Lithium Selenite (B80905) Systems
The future of lithium selenite research will heavily rely on the close integration of computational modeling and experimental validation. This synergistic approach is crucial for accelerating the discovery and optimization of selenite-based materials.
Theoretical and Computational Approaches: First-principles calculations, particularly those based on Density Functional Theory (DFT), are becoming increasingly vital for predicting the fundamental properties of this compound systems at the atomic level. researchgate.netmdpi.com DFT can be employed to investigate:
Structural Stability and Electronic Properties: Understanding the inherent stability and electronic characteristics of different this compound polymorphs and composites. acs.org
Adsorption and Interfacial Phenomena: Modeling the interaction of lithium polyselenides with various host materials, a key factor in the performance of lithium-selenium (Li-Se) batteries. acs.org Theoretical calculations can predict binding energies and help in the rational design of materials that effectively trap polyselenides, mitigating the shuttle effect. acs.org
Ion Diffusion Pathways: Simulating the migration of lithium ions within the crystal lattice of selenite-based materials to predict ionic conductivity, a critical parameter for battery electrolytes and electrodes.
Experimental Validation and Feedback Loop: Experimental techniques provide the necessary validation for theoretical predictions and offer insights that can refine computational models. Key experimental approaches include:
Advanced Spectroscopy and Diffraction: Techniques like X-ray diffraction (XRD) and various spectroscopic methods are used to determine the crystal structure and local atomic arrangements in synthesized materials. This data is essential for confirming the structures predicted by theoretical models. researchgate.net
Electrochemical Characterization: For energy storage applications, detailed electrochemical testing of fabricated cells provides real-world performance metrics that can be correlated with theoretical predictions of voltage profiles, capacity, and rate capability.
Microscopy and Imaging: High-resolution microscopy techniques can visualize the morphology and microstructure of novel selenite architectures, providing a direct comparison with computationally designed structures.
A powerful example of this synergy is the use of DFT calculations to screen potential host materials for Li-Se cathodes, followed by the targeted synthesis and experimental testing of the most promising candidates. acs.orgresearchgate.net The experimental results then feed back into the theoretical models, leading to a more accurate understanding of the structure-property relationships and a more efficient materials design process. mdpi.com This iterative loop of prediction and verification is essential for navigating the complex chemical space of this compound and its composites.
Exploration of Novel Selenite-Based Architectures and Composites for Advanced Applications
Future research will focus on the rational design and synthesis of novel selenite-based architectures and composites to unlock their full potential in a variety of applications, most notably in next-generation energy storage systems.
Nanostructured Composites for Energy Storage: A significant research thrust is the development of nanostructured lithium selenide (B1212193) (Li₂Se) composites, particularly for use as cathode materials in Li-Se batteries. researchgate.netelsevierpure.com The nanostructuring of Li₂Se and its incorporation into conductive matrices, such as carbon, addresses several key challenges:
Accommodation of Volume Changes: The lithiation and delithiation processes in Li-Se batteries are accompanied by significant volume changes, which can lead to mechanical degradation of the electrode. Nanostructured composites with porous architectures can better accommodate these volume fluctuations, improving the cycling stability of the battery. elsevierpure.com
Suppression of the Shuttle Effect: The dissolution of lithium polyselenides into the electrolyte and their subsequent migration to the anode (the "shuttle effect") is a major cause of capacity fading in Li-Se batteries. Carbon-based host materials can physically and chemically confine the polyselenides, preventing their dissolution and improving the coulombic efficiency and cycle life. elsevierpure.comacs.org
Researchers are exploring various carbon nanostructures, including nanotubes and porous carbon, to create effective Li₂Se-carbon composites. researchgate.net The goal is to create a stable and highly conductive framework that maximizes the utilization of the active material.
Hierarchical Architectures for Catalysis and Sensing: Beyond energy storage, hierarchical selenite-based architectures are being investigated for applications in catalysis and chemical sensing. nih.govacs.org These materials feature ordered structures at multiple length scales, which can provide a high surface area and an abundance of active sites. For example, hierarchical nickel diselenide/carbon nanorod structures have shown promise as non-enzymatic glucose sensors, demonstrating high sensitivity and stability. nih.govacs.org The design of such hierarchical structures allows for the optimization of mass transport and catalytic activity.
Metal-Organic Frameworks (MOFs) and Other Novel Composites: Metal-organic frameworks (MOFs) are a class of porous crystalline materials that are being explored for their potential to interact with and adsorb selenite anions. acs.orgresearchgate.net While much of the current research focuses on the removal of selenite from water, the principles of host-guest chemistry within MOFs could be adapted for other applications, such as controlled release or catalysis. The ability to tune the pore size and chemical functionality of MOFs makes them a versatile platform for developing new selenite-based materials. acs.orgresearchgate.net
Furthermore, the creation of composites that combine selenium with other elements, such as sulfur in the form of selenium disulfide (SeS₂), is a promising avenue for developing high-performance cathode materials for both lithium and sodium-ion batteries. nih.gov These composite materials can offer synergistic benefits, combining the high volumetric capacity of selenium with the high gravimetric capacity of sulfur.
The table below summarizes some of the emerging selenite-based architectures and their potential applications.
| Architecture/Composite | Key Features | Potential Applications |
| Li₂Se-Carbon Nanocomposites | Enhanced electronic conductivity, accommodation of volume changes, polyselenide confinement. | High-performance cathodes for lithium-selenium batteries. |
| Hierarchical Metal Selenides | High surface area, abundant active sites, optimized mass transport. | Catalysis, electrochemical sensors. |
| Selenite-Adsorbing MOFs | Tunable porosity and chemical functionality, high adsorption capacity for selenite anions. | Environmental remediation, controlled release systems. |
| Selenium Disulfide Composites | Combination of high gravimetric and volumetric capacities. | Cathodes for lithium and sodium-ion batteries. |
Q & A
Q. What are the standard methods for synthesizing lithium selenite in laboratory settings?
this compound is typically synthesized by reacting lithium hydroxide (LiOH) with selenous acid (H₂SeO₃) under controlled pH conditions. The reaction proceeds as:
Post-synthesis, purification via recrystallization in aqueous solutions is recommended to remove impurities. Structural characterization using X-ray diffraction (XRD) and spectroscopic methods (e.g., FT-IR) is critical to confirm phase purity .
Q. How does temperature affect the solubility of this compound in aqueous systems?
Experimental data indicate that this compound exhibits decreasing solubility with increasing temperature. For example:
| Temperature (°C) | Solubility (g/100 mL) |
|---|---|
| 0 | 25.0 |
| 20 | 23.3 |
| 40 | 19.6 |
| 60 | 14.7 |
| This inverse solubility trend necessitates precise temperature control during solution-based experiments . |
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound's neuroprotective mechanisms?
Discrepancies arise from conflicting reports on this compound's interaction with calcium (Ca²⁺) and magnesium (Mg²⁺) ion channels. To address this:
- Conduct in vitro assays (e.g., patch-clamp electrophysiology) to quantify ion flux under varying this compound concentrations.
- Compare results across cell types (neuronal vs. non-neuronal) to identify tissue-specific effects.
- Use isotopic tracing (e.g., ⁴⁵Ca) to monitor calcium displacement in lithium-treated models .
Q. How can researchers optimize analytical techniques to distinguish this compound from structurally similar compounds?
Advanced characterization methods include:
- Synchrotron XRD : Resolves subtle differences in crystallographic parameters (e.g., lattice constants) between this compound and analogs like lithium sulfate.
- Raman Spectroscopy : Identifies unique vibrational modes of the SeO₃²⁻ group (peaks at 350–450 cm⁻¹).
- Thermogravimetric Analysis (TGA) : Monitors decomposition pathways (e.g., Li₂SeO₃ → Li₂O + SeO₂↑ at \sim400°C) .
Q. What methodologies are effective for studying this compound's impact on trace element homeostasis?
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies trace elements (e.g., Ca, Mg, Se) in biological samples (serum, tissues).
- Competitive Binding Assays : Evaluates this compound's affinity for metalloenzymes compared to endogenous ions.
- Longitudinal Animal Studies : Monitor element levels over time in this compound-treated vs. control groups to identify homeostasis disruptions .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent results in this compound's redox behavior?
Contradictions in redox activity (e.g., pro-oxidant vs. antioxidant effects) may stem from experimental variables:
- Dose Dependency : Test a wide concentration range (nM to mM) to identify threshold effects.
- Cell Culture Conditions : Control oxygen levels, as SeO₃²⁻ reactivity is sensitive to oxidative environments.
- Statistical Validation : Use multivariate analysis (ANOVA) to isolate confounding factors .
Q. What frameworks are recommended for integrating multi-omics data in this compound research?
- Transcriptomics : RNA-seq to identify gene expression changes (e.g., antioxidant genes like GPx).
- Metabolomics : LC-MS to map selenium incorporation into selenoproteins.
- Network Pharmacology : Systems biology tools (Cytoscape) to visualize interactions between this compound and biological pathways .
Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed Protocols : Publish step-by-step synthesis and characterization workflows, including solvent purity and equipment calibration data.
- Open Data Sharing : Deposit raw datasets (XRD, ICP-MS) in repositories like Zenodo for independent validation.
- Negative Controls : Include selenium-free analogs (e.g., lithium sulfate) to isolate selenite-specific effects .
Q. What ethical considerations apply to in vivo studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
